molecular formula C14H17N3O2 B11857346 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11857346
M. Wt: 259.30 g/mol
InChI Key: DEPLDPBIJUBOLZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :

    Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-methoxycyclohexan-1-one to obtain the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding ketone.

    Bucherer–Bergs Reaction: The ketone undergoes a Bucherer–Bergs reaction to form the spirocyclic intermediate.

    Hydrolysis, Esterification, Acylation, and Intramolecular Condensation: These steps are carried out sequentially to form the final product.

Industrial production methods often optimize these steps to achieve higher yields and cost-effectiveness. The conditions are typically mild, and the operations are straightforward, ensuring good to excellent yields at each step .

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves inhibiting lipid biosynthesis in target organisms. It acts as an ACC inhibitor, disrupting the production of essential lipids, leading to the death of pests. This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H17N3O2/c1-19-11-5-3-2-4-10(11)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18)

InChI Key

DEPLDPBIJUBOLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCNCC3)NC2=O

Origin of Product

United States

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